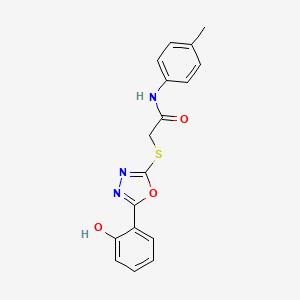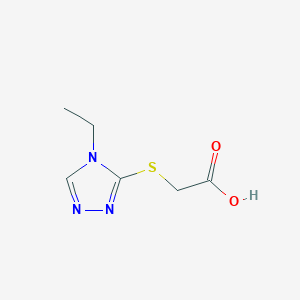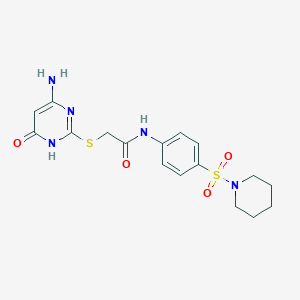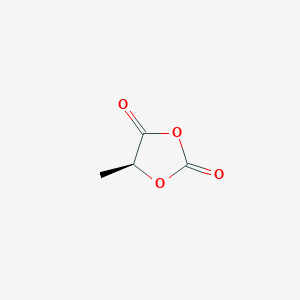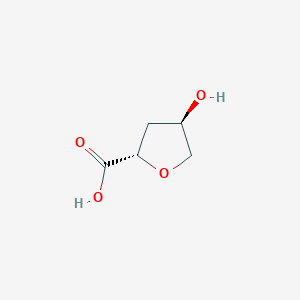
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: is a heterocyclic compound with the molecular formula C5H8O4 It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Catalytic Reduction: One common method involves the catalytic reduction of biomass-derived furancarboxylic acids.
Industrial Production Methods: Industrial production methods typically involve large-scale catalytic hydrogenation processes, utilizing optimized conditions to maximize yield and purity. The use of high-pressure hydrogen and efficient catalysts like palladium or platinum is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates .
Wirkmechanismus
The mechanism of action of trans-4-Hydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Hydroxytetrahydrofuran: Lacks the carboxylic acid group at the 2-position.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but lacks the hydroxyl group.
Uniqueness: trans-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 |
InChI-Schlüssel |
KTEPYJGLVNSCFD-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H](CO[C@@H]1C(=O)O)O |
Kanonische SMILES |
C1C(COC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


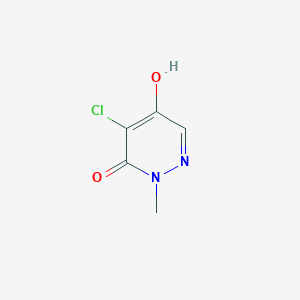

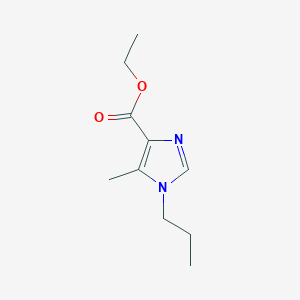
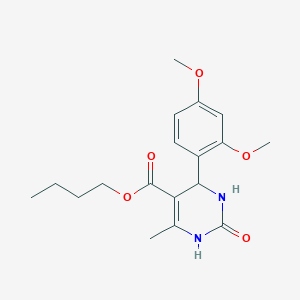

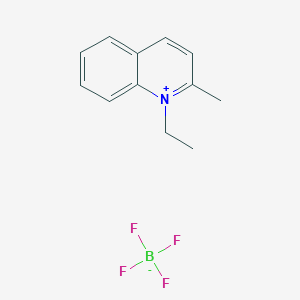
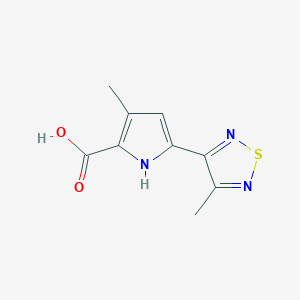
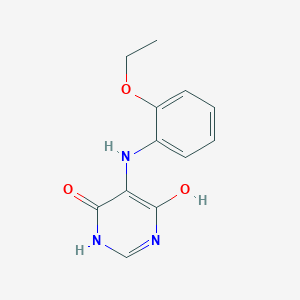
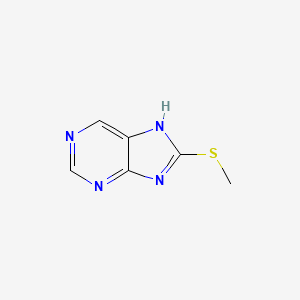
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
